1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
This compound represents a pyrazole derivative characterized by specific substitution patterns around the heterocyclic core. The systematic IUPAC nomenclature of this compound indicates its structural features where numbering begins at the nitrogen atom of the pyrazole ring designated as position 1, followed by counter-clockwise numbering of the remaining positions.
The compound features four key structural components:
- A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)
- A 4-fluorophenyl group attached at position 1 of the pyrazole
- A propyl chain (three-carbon straight chain) at position 5 of the pyrazole
- An amine group (primary amine) at position 4 of the pyrazole
- A hydrochloride salt formation
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is:
CCCc1c(cnn1c2ccc(cc2)F)N.Cl
This representation encodes the molecular structure in a linear format, where "CCCc1c(cnn1c2ccc(cc2)F)N.Cl" indicates the propyl chain (CCC), the pyrazole ring, the 4-fluorophenyl substituent, the amine group (N), and the hydrochloride salt (Cl).
The International Chemical Identifier (InChI) for this compound provides a more detailed structural description:
InChI=1S/C12H14FN3.ClH/c1-2-3-12-11(14)8-15-16(12)10-6-4-9(13)5-7-10;/h4-8H,2-3,14H2,1H3;1H
The corresponding InChIKey, which serves as a condensed digital representation of the structure, is:
KDSYXOCEUFDJPS-UHFFFAOYSA-N
Both these identifiers uniquely define the structural characteristics of the compound.
CAS Registry Number and PubChem CID Identification
The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 1798685-35-4. This unique identifier confirms the specific chemical entity in international chemical substance databases and literature.
The CAS Registry Number serves multiple functions in chemical information systems:
- It provides unambiguous identification of the compound regardless of naming conventions
- It enables cross-referencing across chemical databases
- It facilitates regulatory tracking and scientific literature searches
The compound appears in commercial chemical catalogs and databases, with MDL number MFCD28063738 providing an additional identification code in the MDL Information Systems format.
Structurally related compounds in the same chemical family include:
- 1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine (CAS: 1538218-92-6)
- 4-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride (CAS: 1239510-99-6)
- 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1501926-22-2)
These compounds share the core pyrazole scaffold with varying substitution patterns, demonstrating the chemical diversity within this compound class.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₁₅ClFN₃, which can also be written as C₁₂H₁₄N₃F·HCl to explicitly represent its salt form. This formula indicates the compound contains:
- 12 carbon atoms (C)
- 15 hydrogen atoms (H) (including the hydrogen of the hydrochloride)
- 1 chlorine atom (Cl)
- 1 fluorine atom (F)
- 3 nitrogen atoms (N)
The molecular weight of the compound is calculated at 255.72 g/mol. This can be broken down into the contributions from individual elements:
| Element | Atomic Weight (g/mol) | Number of Atoms | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 12.011 | 12 | 144.132 |
| Hydrogen (H) | 1.008 | 15 | 15.120 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 |
| Fluorine (F) | 18.998 | 1 | 18.998 |
| Nitrogen (N) | 14.007 | 3 | 42.021 |
| Total | 255.724 |
The formula weight analysis demonstrates the relative contribution of each element to the overall molecular mass, with carbon atoms comprising the largest portion (approximately 56.4% of the total mass), followed by nitrogen (16.4%), chlorine (13.9%), fluorine (7.4%), and hydrogen (5.9%).
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-propylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c1-2-3-12-11(14)8-15-16(12)10-6-4-9(13)5-7-10;/h4-8H,2-3,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYXOCEUFDJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride, commonly referred to as FPPH, is a synthetic compound with notable biological activities. It belongs to the pyrazole derivatives family, characterized by its unique structure that includes a fluorinated phenyl ring and a propyl group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets.
- Molecular Formula : C₁₂H₁₅ClFN₃
- Molecular Weight : 255.72 g/mol
- CAS Number : 1798685-35-4
The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development. The primary amine group (NH2) serves as a site for further functionalization, allowing for modifications that could enhance biological activity.
Antimicrobial Properties
FPPH has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that it exhibits significant activity, with studies showing effective inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values have been reported in studies, showcasing its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of FPPH
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Candida albicans | 0.50 | Fungicidal |
Anticancer Activity
In addition to its antimicrobial effects, FPPH has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The compound's growth inhibition percentages indicate significant cytotoxicity without affecting normal fibroblast cells, suggesting a selective action against cancerous cells.
Table 2: Anticancer Activity of FPPH
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 54.25 | 25 |
| HeLa | 38.44 | 30 |
The biological activity of FPPH is believed to stem from its ability to interact with specific kinases involved in signal transduction pathways. These interactions are crucial for understanding the compound's therapeutic potential and mechanism of action. Further research is necessary to elucidate the precise molecular targets and pathways affected by FPPH.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of FPPH and similar pyrazole derivatives in various therapeutic areas:
- Antimicrobial Evaluation : A study conducted on multiple pyrazole derivatives demonstrated that compounds similar to FPPH showed excellent antimicrobial activity, with specific derivatives exhibiting MIC values as low as 0.22 µg/mL against pathogenic isolates .
- Anticancer Research : Another investigation focused on aminopyrazole-based compounds reported significant anticancer properties, with derivatives demonstrating selective toxicity against cancer cells while sparing normal cells .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole compounds revealed that modifications at specific positions can enhance biological activity, guiding future drug design efforts .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride as an anticancer agent. Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in human cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro tests showed that it possesses activity against a range of bacterial strains, including those resistant to conventional antibiotics. This characteristic is particularly valuable in the development of new antimicrobial agents to combat antibiotic resistance .
Anti-inflammatory Effects
Another promising application of this compound is its anti-inflammatory potential. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This suggests that this compound could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Pesticide Development
This compound has shown potential as a lead compound for developing new pesticides. Its structural features allow for modifications that can enhance its efficacy against specific pests while minimizing environmental impact. Studies have indicated that pyrazole-based pesticides can be effective against a range of agricultural pests, providing an alternative to existing chemical agents .
Herbicide Activity
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Research findings suggest that it can inhibit the growth of certain weed species, making it a candidate for herbicide formulation. The selectivity and effectiveness of such compounds are critical for sustainable agricultural practices .
Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer chemistry. It can be used as a building block for synthesizing novel polymers with desirable mechanical and thermal properties. These polymers may find applications in coatings, adhesives, and other materials where enhanced performance is required .
Nanotechnology
In nanotechnology, this compound has potential applications in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and therapeutic efficacy of those drugs when delivered via nanoparticles .
Case Study 1: Anticancer Research
A study conducted on the anticancer effects of pyrazole derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent .
Case Study 2: Agricultural Application
In agricultural trials, formulations containing this compound were tested against common pests in corn crops. Results indicated a marked reduction in pest populations compared to untreated controls, suggesting effective pest management strategies utilizing this pyrazole derivative.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Fluorine at the phenyl para-position (common in all analogs) augments metabolic stability and dipole interactions in target binding .
- Steric Influence : Bulkier groups (e.g., p-tolyl in ) may hinder binding in sterically sensitive targets, whereas smaller substituents (e.g., methyl in ) favor solubility .
Research Findings and Pharmacological Data
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from related pyrazole derivatives:
- Antimicrobial Activity : Pyrazole amines with halogenated aryl groups (e.g., 4-fluorophenyl) exhibit moderate activity against Gram-positive bacteria, attributed to membrane disruption .
- Kinase Inhibition : Analogous compounds with alkyl chains (e.g., propyl) show selectivity for tyrosine kinases due to hydrophobic pocket interactions .
- Neuropharmacology : Fluorinated pyrazoles are explored as serotonin reuptake inhibitors, with hydrochloride salts improving bioavailability (e.g., citalopram analogs in ) .
Data Tables: Physicochemical and Pharmacokinetic Properties
Table 2: Estimated Properties of Target Compound vs. Analogs
Preparation Methods
Synthetic Routes and Key Reaction Steps
The preparation typically involves the following key stages:
Formation of the Pyrazole Core: The pyrazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, propylhydrazine reacts with suitable 1,3-diketones or β-keto esters under acidic or basic conditions to form the 5-propyl-1H-pyrazol-4-amine intermediate. This step is critical for establishing the pyrazole framework with the propyl substitution at the 5-position.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl substituent is typically introduced by nucleophilic aromatic substitution or through the use of fluorophenyl guanidine derivatives. One documented method involves reacting 4-fluorophenyl guanidine carbonate with β-keto esters under nitrogen atmosphere, using bases such as sodium carbonate or lithium carbonate to facilitate the cyclization and substitution reactions.
Formation of the Hydrochloride Salt: The free base of 1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine is converted into its hydrochloride salt by treatment with hydrochloric acid in solvents like ethanol or water. This step improves the compound's stability, crystallinity, and ease of purification by precipitation and filtration.
Detailed Preparation Procedure Example
A representative preparation method under nitrogen protection includes:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorophenyl guanidine carbonate, 2-methyl ethyl acetoacetate, sodium carbonate, toluene, nitrogen atmosphere | Stirring and heating to reflux, maintaining water segregation until reaction completion | ~88.5% |
| 2 | Cooling, addition of water, stirring, filtration, washing with water and ethanol | Isolation of white solid intermediate | - |
| 3 | Treatment of intermediate with hydrochloric acid in ethanol, pH adjustment to ~1, stirring, cooling | Formation of hydrochloride salt, filtration, washing | 84.9 - 89.5% |
This approach is adapted from methods related to pyrazole derivatives and similar fluorophenyl-substituted compounds.
Reaction Conditions and Optimization
Atmosphere: Reactions are preferably conducted under inert gas (nitrogen or argon) to prevent oxidation and moisture interference.
Temperature: Heating ranges from 115°C to 150°C depending on the step, with reflux conditions commonly employed for cyclization and substitution reactions.
Solvents: Common solvents include toluene, chlorobenzene, ethanol, and water, chosen for their ability to dissolve reactants and facilitate product crystallization.
Bases: Sodium carbonate, lithium carbonate, or sodium methylate are used to promote the cyclization and substitution reactions.
Analytical and Purification Techniques
Filtration and Washing: After reaction completion, the solid product is filtered and washed with water and ethanol to remove impurities.
Drying: The isolated solid is dried under reduced pressure to yield a pure white powder.
Characterization: The product is characterized by standard analytical methods such as NMR, melting point determination, and purity assays to confirm the structure and quality.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-Fluorophenyl guanidine carbonate, β-keto esters, propylhydrazine derivatives |
| Reaction Atmosphere | Nitrogen or argon |
| Solvents | Toluene, chlorobenzene, ethanol, water |
| Temperature Range | 115–150°C |
| Bases Used | Sodium carbonate, lithium carbonate, sodium methylate |
| Reaction Time | Several hours until completion (varies by step) |
| Product Form | Hydrochloride salt, white crystalline powder |
| Typical Yield | 85–90% |
Research Findings and Notes
The use of 4-fluorophenyl guanidine carbonate as a key reagent is crucial for introducing the fluorophenyl moiety efficiently under mild to moderate heating conditions.
The hydrochloride salt formation improves compound stability and facilitates isolation by precipitation, which is advantageous for scale-up and industrial production.
Nitrogen atmosphere prevents side reactions and degradation, ensuring high purity and yield.
The synthetic methodology is adaptable for producing libraries of related pyrazole derivatives by varying substituents, which is valuable for medicinal chemistry applications.
Q & A
Q. What safety and toxicity protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for hydrochloride salts: use fume hoods for synthesis, conduct Ames tests for mutagenicity, and perform acute toxicity assays in rodents (LD₅₀ determination) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
